テトラキス(2-ヒドロキシエチル)シリケート

説明

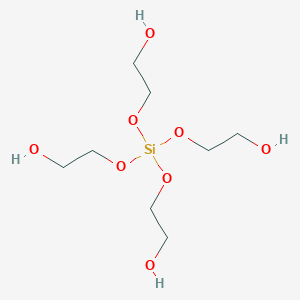

Tetrakis(2-hydroxyethyl) silicate is a chemical compound with the molecular formula C8H20O8Si. It is a silicate ester where the silicon atom is bonded to four 2-hydroxyethyl groups. This compound is known for its excellent water solubility and compatibility with biopolymers, making it a valuable precursor in various sol-gel processes .

科学的研究の応用

Tetrakis(2-hydroxyethyl) silicate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in sol-gel processes to synthesize silica-based materials with tailored properties.

Biology: The compound’s compatibility with biopolymers makes it suitable for immobilizing biological molecules, such as enzymes and cells, in silica matrices.

Medicine: It is explored for drug delivery systems and tissue engineering due to its biocompatibility and ability to form porous structures.

Industry: Tetrakis(2-hydroxyethyl) silicate is used in the production of coatings, adhesives, and sealants, providing enhanced durability and performance

作用機序

Target of Action

The primary target of Tetrakis(2-hydroxyethyl) silicate is silicateins , a family of enzymes that play a key role in the formation of the marine sponge skeleton . The compound serves as a substrate for these enzymes, facilitating their function.

Mode of Action

Tetrakis(2-hydroxyethyl) silicate interacts with its targets, the silicateins, through a process of proton-transfer . The compound coordinates through all its potential donor sites to the ion . This interaction results in changes in the structure and function of the target enzymes, enhancing their ability to form the marine sponge skeleton .

Biochemical Pathways

The action of Tetrakis(2-hydroxyethyl) silicate affects the biosilicification pathway . This pathway is responsible for the formation of silica structures in marine sponges. By serving as a substrate for silicateins, Tetrakis(2-hydroxyethyl) silicate facilitates the formation of these structures, impacting the downstream effects of the pathway.

Pharmacokinetics

Its solubility and hydrolysis rate may impact its bioavailability

Result of Action

The result of Tetrakis(2-hydroxyethyl) silicate’s action is the enhanced formation of the marine sponge skeleton . By serving as a substrate for silicateins, the compound facilitates the formation of silica structures, contributing to the structural integrity of the sponge.

Action Environment

The action, efficacy, and stability of Tetrakis(2-hydroxyethyl) silicate can be influenced by environmental factors such as pH and temperature . For instance, the compound’s interaction with silicateins and its role in the biosilicification pathway may be affected by changes in these environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions: Tetrakis(2-hydroxyethyl) silicate can be synthesized through the reaction of silicon tetrachloride with ethylene glycol. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with 2-hydroxyethyl groups. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of tetrakis(2-hydroxyethyl) silicate often involves the use of ethylene glycol as a solvent and reactant. The process is carried out in a reactor where silicon tetrachloride is gradually added to ethylene glycol under stirring and controlled temperature conditions. The by-product, hydrogen chloride, is removed to drive the reaction to completion .

化学反応の分析

Types of Reactions: Tetrakis(2-hydroxyethyl) silicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental in sol-gel processes where the compound transforms from a liquid solution into a gel.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, tetrakis(2-hydroxyethyl) silicate hydrolyzes to form silanol groups. [ \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} ]

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a three-dimensional silica network. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

Major Products: The primary products of these reactions are silica (SiO2) and ethylene glycol. The silica network formed is often used in various applications, including coatings, adhesives, and biomedical materials .

類似化合物との比較

Tetraethoxysilane (TEOS): Unlike tetrakis(2-hydroxyethyl) silicate, tetraethoxysilane has ethoxy groups instead of 2-hydroxyethyl groups. TEOS is less water-soluble but widely used in sol-gel processes.

Tetramethoxysilane (TMOS): Similar to TEOS, TMOS has methoxy groups and is also used in sol-gel chemistry. It is more volatile and reactive compared to tetrakis(2-hydroxyethyl) silicate.

Uniqueness: Tetrakis(2-hydroxyethyl) silicate stands out due to its excellent water solubility and compatibility with biopolymers. This makes it particularly useful in applications where biocompatibility and aqueous processing are essential .

生物活性

Tetrakis(2-hydroxyethyl) silicate (THEOS) is a silane compound that has garnered attention for its diverse biological applications, particularly in the fields of biocompatible materials, enzyme immobilization, and drug delivery systems. This article delves into the biological activity of THEOS, supported by research findings, case studies, and data tables.

Overview of Tetrakis(2-hydroxyethyl) Silicate

THEOS is a colorless liquid that serves as a precursor in the synthesis of silica-based materials. Its high reactivity allows it to undergo hydrolysis and condensation reactions, forming a silica network that is crucial for various applications in biology and medicine .

The biological activity of THEOS is primarily attributed to its ability to form silica networks through hydrolysis and condensation. This process generates silanol groups, which can interact with biological molecules, enhancing biocompatibility and functionality. The mechanism can be summarized as follows:

- Hydrolysis : THEOS reacts with water to form silanol groups.

- Condensation : Silanol groups undergo condensation to form a three-dimensional silica network.

- Biological Interaction : The resulting silica matrix can encapsulate cells or enzymes, facilitating their stability and activity .

1. Enzyme Immobilization

One significant application of THEOS is in the immobilization of enzymes. Research has demonstrated that enzymes entrapped within THEOS-derived silica matrices exhibit enhanced stability and prolonged activity compared to free enzymes.

- Case Study : A study showed that endo-1,3-β-D-glucanase and α-D-galactosidase retained their activity for over 165 days when immobilized in THEOS matrices, while control samples lost activity within 1-2 days .

| Enzyme Type | Activity Duration (Days) | Immobilization Method |

|---|---|---|

| Endo-1,3-β-D-glucanase | 165 | THEOS-derived silica matrix |

| α-D-galactosidase | 165 | THEOS-derived silica matrix |

| Control (Free Enzyme) | 1-2 | No immobilization |

2. Drug Delivery Systems

THEOS has also been explored as a component in drug delivery systems. Its ability to form porous silica structures allows for controlled drug release.

- Research Findings : A study indicated that drug-loaded hydrogels using THEOS demonstrated improved release profiles due to the controlled porosity of the silica network, which facilitated the diffusion of drugs while maintaining structural integrity .

3. Biocompatible Coatings

The compound is utilized in creating biocompatible coatings for medical devices. The silica networks formed from THEOS provide a favorable environment for cell adhesion and growth.

- Application Example : Coatings derived from THEOS have been shown to enhance the biocompatibility of implants, promoting better integration with surrounding tissues .

Comparative Analysis with Other Silanes

To understand the advantages of THEOS over other silane compounds like tetraethoxysilane (TEOS), a comparative analysis is useful:

| Property | Tetrakis(2-hydroxyethyl) Silicate (THEOS) | Tetraethoxysilane (TEOS) |

|---|---|---|

| Solubility | High (water-soluble) | Low (requires organic solvents) |

| Biocompatibility | Excellent | Moderate |

| Enzyme Stability | High (prolonged activity) | Variable |

| Application Versatility | Broad (drug delivery, coatings, etc.) | Limited |

特性

IUPAC Name |

tetrakis(2-hydroxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFIZJRFOOZIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[Si](OCCO)(OCCO)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066226 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17622-94-5 | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。